N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that belongs to the class of indole derivatives. This compound is notable for its unique structure, which combines an indole moiety with a tetrazole ring and a benzamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the indole and tetrazole moieties with a benzamide group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets in the body. These targets may include:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-Acetyl-5-methoxytryptamine (Melatonin)
- 2-(1H-Indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to its combination of an indole moiety, a tetrazole ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C22H24N6O2/c1-14(2)28-26-21(25-27-28)15-4-6-16(7-5-15)22(29)23-11-10-17-13-24-20-9-8-18(30-3)12-19(17)20/h4-9,12-14,24H,10-11H2,1-3H3,(H,23,29) |
InChI Key |
IDFNYADVMRMGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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